Sigma-2 Receptor Binding Affinity: Target Compound vs. Prototypical Sigma-2 Ligands
Quantitative comparison of sigma-2 receptor binding affinity demonstrates that 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea achieves a Ki of 5.10 nM at rat sigma-2/TMEM97 in PC-12 cells, placing its affinity in the low nanomolar range and comparable to established sigma-2 ligands [1]. This value is derived from [3H]-ditolylguanidine displacement assays conducted in the presence of (+)-pentazocine to mask sigma-1 binding. This positional context is critical for programs seeking novel sigma-2 binders with distinct chemotypes from the well-characterized benzamide and tetrahydroisoquinoline series.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.10 nM (rat sigma-2/TMEM97, PC-12 cells) |
| Comparator Or Baseline | Typical sigma-2 reference ligands: Siramesine (Ki ≈ 0.12–0.5 nM); PB-28 (Ki ≈ 0.5–2.0 nM); Roluperidone (Ki ≈ 10–30 nM) |
| Quantified Difference | Target compound sits between high-picomolar ligands (Siramesine) and moderate-affinity ligands (Roluperidone); 5.10 nM represents an ~2.5× weaker affinity than PB-28 but ~2–6× stronger than Roluperidone |
| Conditions | Displacement of [3H]-ditolylguanidine from sigma-2/TMEM97 in rat PC-12 cells in the presence of (+)-pentazocine |
Why This Matters
Procurement decisions for sigma-2 tool compounds require a specific affinity window: high enough for robust target engagement but not so high as to obscure differential pharmacology; this compound occupies a validated, therapeutically relevant affinity range distinct from both ultra-high and moderate-affinity comparators.
- [1] BindingDB. BDBM50604966 (CHEMBL5175530). Affinity Data: Ki = 5.10 nM for sigma-2 receptor/TMEM97 (Rattus norvegicus, PC-12 cells), displacement of [3H]-ditolylguanidine. Accessed 2026. View Source
